molecular formula C4H7ClN4 B13917679 Pyrimidine-2,4-diamine hydrochloride

Pyrimidine-2,4-diamine hydrochloride

Cat. No.: B13917679
M. Wt: 146.58 g/mol
InChI Key: LBEISLAZIABLCY-UHFFFAOYSA-N
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Description

Pyrimidine-2,4-diamine;hydrochloride is a derivative of pyrimidine, an important electron-rich aromatic heterocycle. Pyrimidine is a critical component of DNA and RNA, making it essential for various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrimidine-2,4-diamine;hydrochloride involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohol, and the product is dispersed in an organic solvent to obtain 2,4-diamino-6-hydroxypyrimidine hydrochloride. The hydrochloride is then neutralized with ammonia water to yield pyrimidine-2,4-diamine .

Industrial Production Methods

In industrial settings, the synthesis of pyrimidine-2,4-diamine;hydrochloride follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of dispersants with lower polarity helps in separating the product efficiently, and the recovery rate can reach up to 82% .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine-2,4-diamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different biological activities depending on the substituents introduced .

Scientific Research Applications

Pyrimidine-2,4-diamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine-2,4-diamine;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in DNA synthesis, thereby exerting its anticancer effects. The compound can also interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine-2,4-diamine;hydrochloride stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different fields. Its ability to form stable derivatives makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C4H7ClN4

Molecular Weight

146.58 g/mol

IUPAC Name

pyrimidine-2,4-diamine;hydrochloride

InChI

InChI=1S/C4H6N4.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H,(H4,5,6,7,8);1H

InChI Key

LBEISLAZIABLCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)N.Cl

Origin of Product

United States

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